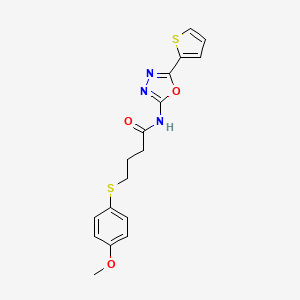

4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-22-12-6-8-13(9-7-12)24-10-3-5-15(21)18-17-20-19-16(23-17)14-4-2-11-25-14/h2,4,6-9,11H,3,5,10H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKKEXBPZNTJQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the thiophenyl group: This step involves the reaction of the oxadiazole intermediate with a thiophenyl halide in the presence of a base.

Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction where the thiophenyl intermediate reacts with a methoxyphenyl halide.

Formation of the butanamide linkage: The final step involves the reaction of the intermediate with a butanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other nitrogen-containing heterocycles.

Substitution: The methoxy and thiophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced nitrogen heterocycles.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide have been tested against various bacterial strains. These studies often employ methods such as the turbidimetric method to assess in vitro activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated its efficacy against several cancer cell lines, including those derived from breast cancer (MCF7) and lung cancer (A549). The Sulforhodamine B (SRB) assay is frequently used to evaluate cytotoxicity . Notably, molecular docking studies suggest that this compound interacts effectively with cancer-related targets, potentially inhibiting tumor growth through various mechanisms .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized various oxadiazole derivatives and evaluated their antimicrobial effectiveness. Among these, compounds structurally related to 4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide exhibited notable activity against resistant bacterial strains. The results highlighted the compound's potential as a lead for developing new antimicrobial agents .

Case Study 2: Anticancer Efficacy in Breast Cancer Models

In another investigation, the anticancer properties of the compound were assessed using MCF7 cells. The results indicated that it significantly reduced cell viability compared to control groups. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions with key proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous 1,3,4-oxadiazole derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Key Observations :

- Synthesis Efficiency: Benzamide derivatives (e.g., Compound 25) show higher yields (60%) compared to thioalkanoic acids (47% for 19b), likely due to the reactivity of acyl chlorides versus carboxylic acids .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 19b) reduce yields, while electron-donating groups (e.g., OCH₃ in the target compound) may enhance stability during synthesis .

Key Observations :

- Enzyme Inhibition : Bromine-substituted oxadiazoles (e.g., Compound 26) exhibit potent ROCK inhibition (IC50 = 0.12 µM), suggesting halogenation enhances target binding .

- Anticancer Potential: Thiazole-thioamide hybrids (e.g., Compound 3) show sub-2 µg/mL IC50 values, highlighting the importance of sulfur-containing moieties in cytotoxicity .

Physicochemical Properties

Key Observations :

Biological Activity

The compound 4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound can be represented structurally as follows:

It features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets. The presence of the thiophenyl and methoxyphenyl groups enhances its lipophilicity and may influence its interaction with cellular membranes.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of oxadiazole derivatives against various cancer cell lines. For instance, compounds similar to the one have shown significant activity against HeLa and MCF-7 cell lines. The mechanism of action often involves the inhibition of key enzymes and growth factors involved in tumor proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide | HeLa | 29 |

| Similar Oxadiazole Derivative | MCF-7 | 73 |

These results indicate that modifications in the oxadiazole structure can lead to varying degrees of cytotoxicity, emphasizing the importance of structure-activity relationships (SAR).

Antimicrobial Activity

In addition to cytotoxic effects, compounds containing oxadiazole and thiophene moieties have also been evaluated for their antimicrobial properties. For example, studies have shown that certain derivatives exhibit selective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide | Staphylococcus aureus | 0.41 |

| Similar Oxadiazole Derivative | Escherichia coli | 0.50 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

The biological activity of this compound is likely attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole moiety can act as an inhibitor for various enzymes involved in cancer cell proliferation.

- Membrane Interaction : The lipophilic nature due to methoxy and thiophenyl substituents may enhance membrane permeability, facilitating cellular uptake.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies and Research Findings

A study conducted on a series of oxadiazole derivatives demonstrated that compounds with varying substituents on the oxadiazole ring exhibited different levels of cytotoxicity against cancer cell lines. The research emphasized how small structural changes could significantly impact biological activity.

In another case study focusing on the antimicrobial properties of thiophene derivatives, it was found that introducing electron-withdrawing groups increased antibacterial potency against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.